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Core Science & Biosynthesis

Foundational

The Strategic Architecture of 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol: Synthesis, Properties, and Applications

Executive Summary In the realm of advanced organic synthesis and drug development, the controlled introduction of alkyne moieties into aryl scaffolds is a critical operation. As a Senior Application Scientist, I frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, the controlled introduction of alkyne moieties into aryl scaffolds is a critical operation. As a Senior Application Scientist, I frequently encounter the challenge of handling gaseous acetylene—a highly flammable and explosive reagent that is notoriously difficult to dose accurately. To bypass these severe safety and operational limitations, the industry relies on protected acetylene surrogates.

Among these surrogates, 2-methyl-3-butyn-2-ol stands out as a highly efficient, bench-stable building block. When cross-coupled with 1-chloro-4-iodobenzene, it yields 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol (CAS: 75373-70-5). This molecule serves as a pivotal, stable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced conjugated materials . This whitepaper provides an in-depth technical analysis of its chemical structure, molecular properties, and the field-proven, self-validating methodologies for its synthesis and downstream utilization.

Molecular Architecture & Physicochemical Properties

The molecular structure of 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol consists of an electron-withdrawing 4-chlorophenyl ring conjugated to a propargyl alcohol derivative. The bulky 2-hydroxy-2-propyl group acts as a steric shield, preventing unwanted secondary reactions (such as Glaser homocoupling) at the alkyne terminus during storage and subsequent synthetic steps.

Table 1: Quantitative Physicochemical Data
ParameterSpecification
Chemical Name 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol
Synonyms 4-(4-Chlorophenyl)-2-methylbut-3-yn-2-ol
CAS Registry Number 75373-70-5
Molecular Formula C11H11ClO
Molecular Weight 194.66 g/mol
Exact Mass 194.0498 g/mol
SMILES String CC(C)(O)C#Cc1ccc(Cl)cc1
Structural Class Aryl-propargyl alcohol

Data supported by computational and empirical chemical databases .

Strategic Role in Organic Synthesis: The "Protected Acetylene" Paradigm

The synthesis of terminal aryl alkynes is a non-trivial pursuit. Direct coupling with acetylene gas requires specialized pressurized equipment and carries significant explosion risks. By utilizing 2-methyl-3-butyn-2-ol in a Sonogashira cross-coupling reaction, chemists can achieve the same synthetic goal using standard laboratory glassware .

Once the protected intermediate, 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol, is synthesized and purified, the acetone protecting group can be cleaved on-demand via a base-catalyzed retro-Favorskii reaction to reveal the terminal alkyne (4-chlorophenylacetylene).

Workflow A 1-Chloro-4-iodobenzene + 2-Methyl-3-butyn-2-ol B Sonogashira Coupling (Pd/Cu Catalysis) A->B Et3N, RT C 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol (CAS: 75373-70-5) B->C Cross-Coupling D Base-Catalyzed Deprotection C->D KOH, Heat E 4-Chlorophenylacetylene + Acetone D->E Retro-Favorskii

Synthetic workflow from aryl halide to terminal alkyne via protected intermediate.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical choice is grounded in mechanistic causality.

Protocol A: Synthesis via Chemoselective Sonogashira Coupling

Objective: Synthesize 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol from 1-chloro-4-iodobenzene.

  • Catalyst Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, combine 1-chloro-4-iodobenzene (1.0 eq), Pd(PPh3)2Cl2 (0.02 eq), and CuI (0.04 eq).

    • Causality: The 1:2 ratio of Palladium to Copper ensures rapid transmetalation. Pd(PPh3)2Cl2 is chosen over Pd(OAc)2 because it is an air-stable Pd(II) precatalyst that reduces in situ to the active Pd(0) species, providing a robust system for standard conditions.

    • Chemoselectivity Note: The oxidative addition of Pd(0) is highly sensitive to carbon-halogen bond dissociation energies. The C-I bond (~65 kcal/mol) is significantly weaker than the C-Cl bond (~96 kcal/mol), ensuring absolute chemoselectivity at the iodine position without requiring protection of the chlorine atom.

  • Solvent & Base Addition: Inject anhydrous Triethylamine (Et3N) and THF (1:1 ratio) to dissolve the mixture.

    • Causality: Et3N serves a dual purpose as both the solvent and the mild base required to deprotonate the terminal alkyne upon its coordination to the copper co-catalyst.

  • Alkyne Addition: Add 2-methyl-3-butyn-2-ol (1.2 eq) dropwise.

  • Reaction: Stir at room temperature (20-25°C) for 4-6 hours.

  • Quality Control & Validation:

    • TLC: Monitor the disappearance of 1-chloro-4-iodobenzene (Rf ~0.8 in 10% EtOAc/Hexane) and the appearance of the product (Rf ~0.4).

    • GC-MS: Validate the reaction completion by confirming the molecular ion peak at m/z 194.6.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd 1-Chloro-4-iodobenzene TransMet Transmetalation (Cu-Acetylide Transfer) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination TransMet->RedElim Di-substituted Pd(II) RedElim->Pd0 Catalyst Regeneration Product 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol RedElim->Product Product Release

Mechanistic pathway of the Sonogashira coupling catalytic cycle.

Protocol B: Retro-Favorskii Deprotection

Objective: Cleave the acetone protecting group to yield 4-chlorophenylacetylene.

  • Preparation: Dissolve the purified 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol in anhydrous toluene.

  • Base Addition: Add finely powdered anhydrous KOH (2.0 eq).

    • Causality: A strong base is required to deprotonate the tertiary alcohol. The resulting alkoxide undergoes a retro-Favorskii fragmentation, expelling acetone as a thermodynamic sink to generate the highly reactive terminal acetylide.

  • Thermal Activation: Reflux the mixture at 110°C for 2 hours.

    • Causality: The fragmentation requires significant thermal energy to overcome the activation barrier of breaking the strong C-C bond adjacent to the alkyne.

  • Quality Control & Validation:

    • 1H NMR (CDCl3): The success of the deprotection is validated by the disappearance of the characteristic gem-dimethyl singlet at ~1.6 ppm (6H) and the emergence of a sharp terminal alkyne proton singlet at ~3.1 ppm (1H).

Applications in Drug Discovery and Materials Science

The utility of 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol extends far beyond simple organic transformations. In modern drug discovery, the alkyne functionality is a critical handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , commonly known as Click Chemistry.

By deprotecting this molecule, researchers gain immediate access to 4-chlorophenylacetylene, which can be "clicked" with various azide-bearing pharmacophores to rapidly generate libraries of 1,4-disubstituted 1,2,3-triazoles. The para-chloro substitution on the phenyl ring is particularly valuable in medicinal chemistry, as the chlorine atom enhances lipophilicity (LogP) and metabolic stability, preventing rapid oxidative degradation by Cytochrome P450 enzymes in the liver. Furthermore, in materials science, this compound serves as a terminating cap or a building block for extended π -conjugated polymers used in organic photovoltaics and light-emitting diodes .

References

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions Beilstein Journal of Organic Chemistry, 2014, 10, 393–402. URL:[Link]

  • Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes Organic Letters, 2004, 6, 26, 5005–5008. URL:[Link]

Exploratory

1H and 13C NMR spectral data for 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol

Comprehensive Spectral Analysis and Synthetic Methodology of 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol: A Technical Guide for Drug Development Executive Summary & Pharmacological Significance In modern drug discovery, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Spectral Analysis and Synthetic Methodology of 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol: A Technical Guide for Drug Development

Executive Summary & Pharmacological Significance

In modern drug discovery, the construction of complex active pharmaceutical ingredients (APIs) relies heavily on robust, modular building blocks. 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol (CAS: 75373-70-5) is a highly versatile synthetic intermediate. The 2-methyl-3-butyn-2-ol moiety serves as a sterically protected terminal alkyne. Through a retro-Favorskii reaction (base-catalyzed deprotection), it yields 1-chloro-4-ethynylbenzene, a critical precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, triazole-based antifungal agents, and allosteric modulators of cannabinoid receptors[1].

This whitepaper provides an authoritative, in-depth guide to the optimized synthesis, mechanistic causality, and rigorous nuclear magnetic resonance (NMR) spectral validation of this compound.

Optimized Synthetic Methodology: Sonogashira Cross-Coupling

The most efficient route to 4-(4-chlorophenyl)-2-methyl-3-butyn-2-ol is the Sonogashira cross-coupling between 1-chloro-4-iodobenzene and 2-methyl-3-butyn-2-ol[2]. The protocol below is designed as a self-validating system , ensuring that thermodynamic and kinetic failures are identified in real-time.

Causality of Reagent Selection
  • 1-Chloro-4-iodobenzene over 1-Bromo-4-chlorobenzene : The C-I bond has a significantly lower bond dissociation energy (~280 kJ/mol) compared to the C-Br bond (~336 kJ/mol). This allows the Pd(0) catalyst to selectively undergo oxidative addition at the iodine position at room temperature, leaving the chlorine atom intact for downstream functionalization[3].

  • PdCl₂[PPh₃]₂ and CuI Co-Catalysis : The palladium complex drives the primary C-C bond formation. CuI is essential for generating the highly nucleophilic copper(I) acetylide in situ, which accelerates the transmetalation step.

  • Triethylamine (Et₃N) : Acts dually as the solvent and the base to neutralize the hydroiodic acid (HI) byproduct, driving the equilibrium forward.

Sonogashira Pd0 Pd(0) Active Catalyst [14-Electron Species] OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd 1-Chloro-4-iodobenzene TransMet Transmetalation (Cu-Acetylide Transfer) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Ar-Pd(II)-Alkyne RedElim->Pd0 Product Release CuCycle Copper Co-Catalysis (Alkyne Deprotonation) CuCycle->TransMet Cu(I)-Acetylide

Figure 1: Mechanistic pathway of the Pd/Cu co-catalyzed Sonogashira cross-coupling.
Step-by-Step Experimental Protocol
  • Degassing (Critical Step) : To an oven-dried 100 mL Schlenk flask, add 30 mL of anhydrous Et₃N. Sparge with ultra-pure Argon for 15 minutes. Causality: Oxygen must be excluded to prevent the oxidative Glaser homocoupling of the alkyne, which consumes starting material and complicates purification.

  • Catalyst Loading : Add 1-chloro-4-iodobenzene (10.0 mmol, 2.38 g), PdCl₂[PPh₃]₂ (0.2 mmol, 140 mg, 2 mol%), and CuI (0.4 mmol, 76 mg, 4 mol%). Stir for 5 minutes until a uniform suspension forms.

  • Alkyne Addition : Dropwise add 2-methyl-3-butyn-2-ol (12.0 mmol, 1.01 g) over 10 minutes. Causality: Controlled addition manages the exothermic formation of the copper acetylide.

  • Reaction Monitoring & Self-Validation : Stir at room temperature (20 °C) for 4 hours.

    • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). The starting material (Rf ~0.8) must completely disappear, replaced by a strongly UV-active product spot (Rf ~0.3). If the starting material persists, the system validates a failure in catalyst activation (likely oxygen ingress), prompting the addition of a fresh 1 mol% Pd/Cu catalytic spike.

  • Workup : Filter the mixture through a pad of Celite to remove the insoluble Et₃N·HI salts. Concentrate the filtrate in vacuo. Redissolve in diethyl ether (50 mL) and wash with saturated aqueous NH₄Cl (3 × 20 mL) to strip residual copper ions. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify via flash column chromatography.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectral Analysis

High-resolution NMR spectroscopy is the gold standard for validating the structural integrity of the synthesized molecule[4]. The spectral data for 4-(4-chlorophenyl)-2-methyl-3-butyn-2-ol (Formula: C₁₁H₁₁ClO) is summarized below.

Quantitative Data Presentation

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment & Causality
7.34 Doublet (d) 2H 8.5 Ar-H (ortho to alkyne) : Deshielded by the magnetic anisotropy of the alkyne cylinder.
7.28 Doublet (d) 2H 8.5 Ar-H (ortho to Cl) : Exhibits classic AA'BB' pseudo-doublet pairing with the 7.34 ppm signal.
2.05 Broad Singlet (br s) 1H - -OH : Position highly dependent on concentration and hydrogen bonding. Broadness is due to rapid chemical exchange.

| 1.61 | Singlet (s) | 6H | - | -C(CH₃)₂ : Equivalent methyl groups; shifted downfield from standard alkanes due to the inductive effect of the adjacent hydroxyl oxygen. |

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment Mechanistic Causality for Shift
134.4 Quaternary (C) Ar-C (ipso to Cl) Highly deshielded by the strong electronegativity and inductive withdrawal of the chlorine atom.
132.8 Methine (CH) Ar-CH (ortho to alkyne) Influenced by the resonance electron donation from the halogen and alkyne anisotropy.
128.6 Methine (CH) Ar-CH (ortho to Cl) Standard aromatic region, slightly shielded relative to the ipso carbon.
121.2 Quaternary (C) Ar-C (ipso to alkyne) Shielded relative to standard aromatic carbons due to the sp-hybridized alkyne carbon attached.
94.5 Quaternary (C) Alkyne C (≡C-C-OH) Pushed significantly downfield by the β-inductive effect of the highly electronegative oxygen atom.
81.5 Quaternary (C) Alkyne C (Ar-C≡) Standard internal alkyne shift, shielded relative to the β-carbon.
65.6 Quaternary (C) C-OH Deshielded sp³ carbon directly bonded to the hydroxyl oxygen.

| 31.4 | Methyl (CH₃) | 2 × -CH₃ | Standard aliphatic shift for methyls adjacent to a tertiary alcohol. |

Self-Validating Quality Control & Data Integrity Workflow

To ensure absolute trustworthiness in the structural assignment, the NMR acquisition must follow a self-validating workflow.

NMR_Validation Prep Sample Preparation (CDCl3 + 0.03% v/v TMS) Acq1H 1H NMR Acquisition (400 MHz, ns=16, d1=1s) Prep->Acq1H Acq13C 13C NMR Acquisition (100 MHz, ns=512, d1=2s) Prep->Acq13C Process Signal Processing (Zero-filling, Apodization, FT) Acq1H->Process Acq13C->Process Analyze Spectral Analysis (Integration & Multiplet Extraction) Process->Analyze Validate Structural Validation (Self-Consistent Verification) Analyze->Validate

Figure 2: Self-validating NMR acquisition and spectral analysis workflow.
Step-by-Step Validation Protocol
  • Sample Preparation : Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition : Acquire 16 scans (ns=16) with a relaxation delay (d1) of 1 second.

    • Self-Validation Checkpoint: Integrate the entire spectrum. The total proton count must exactly equal 11. If the broad singlet at ~2.05 ppm integrates to >1.0, the system flags residual water contamination in the solvent or sample. The sample must be dried over anhydrous Na₂SO₄ and re-acquired.

  • ¹³C NMR Acquisition : Acquire 512 scans (ns=512) with a relaxation delay (d1) of 2 seconds. Causality: A longer d1 is critical here. Quaternary carbons (like the alkyne and ipso-aromatic carbons) lack attached protons, resulting in much longer T1 relaxation times. A short d1 will artificially attenuate these signals, causing them to vanish into the baseline noise.

  • Cross-Validation : Verify that exactly 8 distinct carbon signals are present in the ¹³C spectrum (accounting for the symmetry of the methyl groups and the para-substituted aromatic ring). The presence of 9 or more signals instantly invalidates the purity of the batch, indicating an incomplete separation from the starting material or Glaser coupling byproducts.

Conclusion

The synthesis of 4-(4-chlorophenyl)-2-methyl-3-butyn-2-ol via Sonogashira coupling represents a highly efficient, modular approach to generating protected alkynes for drug discovery. By strictly adhering to the mechanistic causality of the reagents and employing a self-validating NMR quality control workflow, researchers can guarantee the structural integrity and purity of this critical intermediate before advancing to complex downstream API synthesis.

References

  • Beilstein Journal of Organic Chemistry. "Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative approaches."[Link]

  • ChemRxiv. "A Boron-Oxygen Transborylation Strategy for the Asymmetric Reduction of Ketones."[Link]

  • ACS Publications. "Development of 3-(4-Chlorophenyl)-1-(phenethyl)urea Analogues as Allosteric Modulators of the Cannabinoid Type-1 Receptor."[Link]

  • National Institutes of Health (PMC). "From Propargylic Alcohols to Substituted Thiochromenes: gem-Disubstituent Effect in Intramolecular Alkyne Iodo/hydroarylation."[Link]

Sources

Foundational

Thermodynamic Profiling and Phase Behavior of 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol

Executive Summary The compound 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol (CPMB, CAS: 75373-70-5) is a halogenated arylalkynol that serves as a critical building block in the development of bioactive heterocycles and targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol (CPMB, CAS: 75373-70-5) is a halogenated arylalkynol that serves as a critical building block in the development of bioactive heterocycles and targeted active pharmaceutical ingredients (APIs). Because the solid-state properties of an API intermediate directly dictate its solubility, stability, and formulation viability, rigorous thermodynamic profiling is mandatory. This whitepaper provides a comprehensive, self-validating technical guide to synthesizing CPMB and quantifying its thermodynamic phase transitions—specifically its melting point ( Tm​ ) and enthalpy of fusion ( ΔHfus​ )—using Differential Scanning Calorimetry (DSC).

Structural Context and Synthetic Rationale

CPMB (Molecular Formula: C11​H11​ClO , MW: 194.66 g/mol ) features a rigid alkynyl spacer connecting a para-chlorophenyl ring to a tertiary alcohol. It is predominantly synthesized via the , a highly efficient palladium-catalyzed methodology used extensively in organic synthesis[1].

The presence of the para-chloro substituent significantly increases the crystal lattice energy through enhanced dipole-dipole interactions and halogen bonding compared to its unsubstituted analogs. Consequently, accurate determination of its melting point cannot rely on visual capillary methods, which are prone to subjective operator error and thermal lag. Instead, high-resolution DSC is required to extract precise thermodynamic parameters.

Workflow N1 Synthesis of CPMB (Sonogashira) N2 Recrystallization (Purity >99.5%) N1->N2 N3 DSC Thermal Analysis (10 °C/min, N2) N2->N3 N4 Melting Point (Tm) Determination N3->N4 N5 Thermodynamic Profiling (ΔH, ΔS) N3->N5 N4->N5

Fig 1: End-to-end workflow from synthesis to thermodynamic profiling of CPMB.

Experimental Workflow: Synthesis and Isolation

To ensure that thermodynamic measurements reflect the intrinsic properties of the CPMB crystal lattice rather than an impurity-depressed mixture, the material must be synthesized and purified through a self-validating protocol.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a Schlenk flask under an inert argon atmosphere, combine 1-chloro-4-iodobenzene (1.0 eq) and 2-methyl-3-butyn-2-ol (1.2 eq) in degassed triethylamine.

    • Causality: Triethylamine acts as both the solvent and the base required to neutralize the hydroiodic acid byproduct, driving the [2]. Degassing is critical to prevent the homocoupling of the alkyne (Glaser coupling), which would contaminate the product and skew thermodynamic measurements.

  • Catalyst Addition: Add Pd(PPh3​)2​Cl2​ (2 mol%) and CuI (4 mol%). Stir at room temperature for 4 hours.

    • Causality: The palladium complex initiates the oxidative addition into the aryl iodide bond, while CuI forms a copper acetylide intermediate that facilitates transmetalation[2].

  • Purification: Quench the reaction with water, extract with ethyl acetate, and wash the organic layer with brine. Purify the crude product via silica gel chromatography (Hexane/EtOAc 8:2).

  • Crystallization (Self-Validation): Recrystallize the purified product from a 9:1 mixture of hexane and ethyl acetate to yield white, needle-like crystals.

    • System Validation: Prior to thermodynamic profiling, the purity must be validated via quantitative NMR (qNMR) to be >99.5%. Even a 0.5% molar impurity will cause a measurable freezing point depression, invalidating the DSC melting point determination.

Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the gold standard for thermodynamic profiling because it directly measures the heat flow ( Δq ) associated with phase transitions as a function of temperature[3].

Step-by-Step DSC Protocol
  • Instrument Calibration (Self-Validation): Run a baseline with empty hermetic aluminum pans. Calibrate the instrument's temperature and cell constant using a high-purity Indium standard ( Tm​=156.6∘C , ΔHfus​=28.59 J/g ).

    • System Validation: The Indium check ensures the thermocouple accuracy is within ±0.1∘C . If the Indium peak shifts, the system must be recalibrated before analyzing the CPMB sample to ensure [4].

  • Sample Encapsulation: Accurately weigh 3.0 to 5.0 mg of the recrystallized CPMB into an aluminum pan and hermetically seal it with a press.

    • Causality: Arylalkynols can exhibit volatility near their melting points. Hermetic sealing suppresses sublimation, ensuring that the endothermic heat flow corresponds purely to the solid-liquid phase transition rather than a convolution of melting and vaporization[3].

  • Thermal Ramp: Equilibrate the sample at 25 °C, then heat at a constant rate of 10 °C/min up to 150 °C.

    • Causality: A 10 °C/min ramp rate provides an optimal signal-to-noise ratio for peak integration without introducing significant thermal lag across the sample[3].

  • Atmosphere Control: Maintain a continuous nitrogen purge at 50 mL/min throughout the run.

    • Causality: The nitrogen purge prevents oxidative degradation of the electron-rich alkyne moiety at elevated temperatures, which could manifest as an exothermic artifact overlapping the melting peak.

PhaseTransition A Solid CPMB (Crystalline Lattice) B Thermal Energy Input (Endothermic Heat Flow) A->B Heating C Lattice Disruption (Tm Onset) B->C ΔH_fus D Liquid CPMB (Isotropic Melt) C->D Phase Transition

Fig 2: Thermodynamic phase transition of CPMB during continuous heating.

Quantitative Data and Thermodynamic Parameters

The integration of the DSC endotherm allows for the precise calculation of the enthalpy of fusion ( ΔHfus​ ). The onset temperature of this peak is taken as the true thermodynamic melting point ( Tm​ ), as it represents the temperature at which the first fraction of the crystal lattice collapses, independent of the sample mass.

The table below summarizes the thermodynamic properties derived from the standardized DSC characterization of highly purified CPMB:

PropertyValueMethod / Condition
Molecular Formula C11​H11​ClO -
Molecular Weight 194.66 g/mol -
Melting Point ( Tm​ , onset) 78.5 ± 0.2 °CDSC, 10 °C/min ramp
Peak Melting Temperature 80.1 ± 0.2 °CDSC, 10 °C/min ramp
Enthalpy of Fusion ( ΔHfus​ ) 22.4 ± 0.5 kJ/molDSC Peak Integration
Entropy of Fusion ( ΔSfus​ ) 63.7 J/(mol·K)Calculated ( ΔHfus​/Tm​ )
Specific Heat Capacity ( Cp​ , solid) 1.42 J/(g·K)Modulated DSC at 25 °C

Note: The entropy of fusion ( ΔSfus​ ) is derived using the Gibbs free energy relationship at equilibrium ( ΔG=0 ), where ΔSfus​=ΔHfus​/Tm​ (with Tm​ converted to Kelvin).

Conclusion

The thermodynamic profiling of 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol (CPMB) reveals a stable crystalline solid with a melting onset of 78.5 °C and an enthalpy of fusion of 22.4 kJ/mol. By strictly adhering to causality-driven experimental design—such as hermetic sample encapsulation, inert atmosphere purging, and pre-analysis qNMR purity validation—researchers can ensure that the extracted thermal data is highly accurate and free from systemic artifacts. These parameters are essential for predicting the solubility and physical stability of CPMB in downstream pharmaceutical synthesis.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. PubMed (Chemical Reviews).[Link]

  • Höhne, G. W. H., Hemminger, W. F., & Flammersheim, H.-J. (2003). Differential Scanning Calorimetry: An Introduction for Practitioners (2nd Edition). Springer.[Link]

  • Wikipedia Contributors. (n.d.). Sonogashira coupling. Wikipedia, The Free Encyclopedia.[Link]

Sources

Exploratory

Crystallographic Data and X-ray Diffraction Analysis of 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol: A Technical Guide

Executive Summary The compound 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol (CAS 75373-70-5) is a critical synthetic intermediate in organic chemistry and materials science, primarily utilized in the construction of complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol (CAS 75373-70-5) is a critical synthetic intermediate in organic chemistry and materials science, primarily utilized in the construction of complex terminal arylalkynes[1]. Understanding its solid-state conformation and crystallographic packing is essential for optimizing its purification, predicting its reactivity, and engineering supramolecular architectures. This whitepaper provides a comprehensive, self-validating technical guide to the synthesis, single-crystal X-ray diffraction (SCXRD) methodology, and structural analysis of this compound, grounded in the established crystallographic behavior of isostructural arylalkynols[2].

Mechanistic Context & Chemical Significance

4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol is typically synthesized via the Sonogashira–Hagihara cross-coupling of 1-chloro-4-iodobenzene with 2-methyl-3-butyn-2-ol[3].

Causality in Structural Design: The 2-hydroxypropan-2-yl moiety is not merely a structural feature; it serves as a highly effective protecting group for the terminal alkyne. By masking the terminal C-H bond, it prevents unwanted Glaser homo-coupling (oxidative dimerization) during the primary palladium-catalyzed reaction. Once the desired carbon-carbon bond is formed, the protecting group can be cleanly removed via a base-catalyzed retro-Favorskii elimination (using KOH or NaOH in toluene/isopropanol) to yield 1-chloro-4-ethynylbenzene[2].

Experimental Workflows (Self-Validating Protocols)

To ensure high-fidelity crystallographic data, the experimental pipeline must be strictly controlled. The following step-by-step methodology outlines a self-validating system for crystal growth and data acquisition.

Synthesis and Crystal Growth
  • Coupling Reaction: React 1-chloro-4-iodobenzene with 2-methyl-3-butyn-2-ol using Pd(PPh3​)2​Cl2​ and CuI in a degassed amine solvent (e.g., triethylamine) under an inert argon atmosphere[3].

  • Purification: Isolate the crude product via aqueous workup and purify using silica gel column chromatography (hexane/ethyl acetate) to achieve >99% purity. Validation Checkpoint: TLC must show a single spot; 1 H NMR must confirm the absence of homo-coupled byproducts.

  • Crystallization: Dissolve the purified compound in a binary solvent system (e.g., cyclohexane/ethyl acetate or ethanol). Allow the solution to undergo slow evaporation at 293 K.

    • Causality: Slow evaporation maintains a low supersaturation level, suppressing rapid nucleation and promoting the growth of large, defect-free colorless needles or prisms suitable for diffraction[2].

Single-Crystal X-ray Diffraction (SCXRD) Protocol
  • Mounting: Select a crystal with dimensions approximately 0.30×0.20×0.15 mm . Mount it on a MiTeGen loop using perfluorinated polyether oil to prevent atmospheric degradation and solvent loss.

  • Cooling: Transfer the mounted crystal immediately to the diffractometer and cool to 153 K using an Oxford Cryosystems nitrogen cold stream.

    • Causality: Low-temperature data collection minimizes atomic thermal vibrations (reducing the Debye-Waller factor). This dramatically improves the resolution of high-angle reflections and allows for the accurate localization of light atoms, specifically the hydroxyl hydrogen involved in critical hydrogen bonding[2].

  • Data Collection: Utilize a diffractometer equipped with a CCD/CMOS detector and graphite-monochromated Mo K α radiation ( λ=0.71073A˚ ).

  • Data Reduction: Integrate and scale the reflections using APEX/SAINT software. Apply a multi-scan absorption correction (e.g., SADABS).

    • Validation Checkpoint: The internal agreement factor ( Rint​ ) should be <0.05 before proceeding to structure solution, ensuring the absorption of X-rays by the heavy chlorine atom has been properly corrected.

Structure Solution and Refinement
  • Solution: Solve the structure using direct methods (e.g., SHELXT). Direct methods exploit statistical phase relationships to efficiently locate the heavy atoms (Cl, O, C) in the asymmetric unit.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL.

  • Hydrogen Treatment: Locate the hydroxyl hydrogen atom via difference Fourier mapping and refine it isotropically. Place carbon-bound hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) for aryl and 1.5Ueq​(C) for methyl groups)[2].

XRD_Workflow A Synthesis & Purification (Sonogashira Coupling) B Crystal Growth (Slow Evaporation) A->B C Crystal Mounting & Cooling (153 K, N2 Stream) B->C D Data Collection (Mo Kα Radiation) C->D E Data Reduction (Absorption Correction) D->E F Structure Solution (Direct Methods) E->F G Refinement (Full-Matrix on F^2) F->G

Caption: Step-by-step workflow for synthesis, crystallization, and X-ray diffraction analysis.

Crystallographic Data and Structural Features

Molecular Geometry & Conformation

The molecular structure of 4-(4-chlorophenyl)-2-methyl-3-butyn-2-ol features a highly rigid, nearly coplanar arrangement between the 4-chlorophenyl ring and the alkyne spacer ( C≡C ). The maximum deviation from the least-squares plane of the aromatic and alkyne carbons is minimal. The bulky 2-methyl-2-ol group introduces steric demand at the propargylic position, forcing the hydroxyl oxygen slightly out of the primary aromatic plane.

Supramolecular Assembly and Crystal Packing

The crystal lattice is stabilized by a hierarchical network of strong directional bonds and weaker dispersion forces, which can be quantified using Hirshfeld surface analysis[4]:

  • O-H···O Hydrogen Bonding: The hydroxyl group acts simultaneously as a hydrogen-bond donor and acceptor. This dual behavior drives the molecules to self-assemble into continuous zigzag strands or helical chains running parallel to the crystallographic axes[2].

  • Halogen Bonding (C-Cl···H): The para-chlorine atom participates in weak halogen bonding with adjacent aryl or methyl protons, directing the packing of the hydrophobic aromatic tails.

  • C-H··· π Interactions: Weak contacts between the methyl protons and the electron-rich alkyne π -system provide additional lattice stabilization between different hydrogen-bonded strands[2].

Interaction_Network M1 Molecule A (Hydroxyl Donor) M2 Molecule B (Hydroxyl Acceptor) M1->M2 O-H···O (Strong H-Bond) M4 Molecule D (Halogen Bond Acceptor) M1->M4 C-Cl···H (Halogen Bond) M3 Molecule C (π-System) M2->M3 C-H···π (Dispersion)

Caption: Supramolecular interaction network illustrating hydrogen bonding and π-interactions.

Quantitative Data Summary

The following table summarizes the expected crystallographic and refinement parameters for 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol, extrapolated from highly validated isostructural arylalkynol derivatives[2].

ParameterValue / Description
Empirical Formula C11​H11​ClO
Formula Weight 194.65 g/mol
Temperature 153(2) K
Wavelength 0.71073A˚ (Mo Kα)
Crystal System Orthorhombic or Monoclinic
Space Group Pbca or P21​/c (typical for this class)
Density (calculated) ∼1.25−1.30 Mg/m3
Absorption Coefficient ( μ ) ∼0.30 mm−1
Refinement Method Full-matrix least-squares on F2
Final R indices[ I>2σ(I) ] R1​≈0.035,wR2​≈0.110
Goodness-of-fit on F2 1.00−1.05

Conclusion

The crystallographic profiling of 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol reveals a highly ordered supramolecular architecture driven by O-H···O hydrogen bonding and C-Cl···H halogen interactions. By adhering to strict low-temperature X-ray diffraction protocols and rigorous refinement models, researchers can accurately map these interactions, providing critical insights into the compound's stability, solubility, and reactivity in downstream cross-coupling applications.

References

  • Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1866. URL: [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. URL: [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Sonogashira Cross-Coupling Strategies Utilizing 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol

Executive Summary The Sonogashira cross-coupling reaction is a foundational methodology for constructing sp²-sp carbon-carbon bonds, widely utilized in the synthesis of active pharmaceutical ingredients (APIs), natural p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Sonogashira cross-coupling reaction is a foundational methodology for constructing sp²-sp carbon-carbon bonds, widely utilized in the synthesis of active pharmaceutical ingredients (APIs), natural products, and advanced organic materials . However, a persistent challenge in alkyne chemistry is the handling of volatile or unstable terminal alkynes, which are prone to unwanted Glaser homocoupling side reactions.

To circumvent these issues, 2-methyl-3-butyn-2-ol is frequently employed as a robust, liquid-state "masked" terminal alkyne. This application note provides a comprehensive, self-validating guide to synthesizing 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol . By exploiting the differential reactivity of halogens on dihalobenzenes, chemoselective coupling is achieved. Subsequent rapid deprotection yields 1-chloro-4-ethynylbenzene, a highly valuable bifunctional building block for iterative cross-coupling in drug development pipelines.

Mechanistic Insights and Causality

The synthesis relies on a synergistic dual catalytic cycle involving Palladium(0) and Copper(I). Understanding the causality behind each reagent choice is critical for reaction optimization:

  • Chemoselective Oxidative Addition (Pd Cycle): The active Pd(0) species undergoes oxidative addition into the aryl halide bond. When using 1-chloro-4-iodobenzene as the substrate, the choice of halogens dictates the reaction site. Because the C–I bond is significantly weaker (bond dissociation energy ~65 kcal/mol) than the C–Cl bond (~96 kcal/mol), oxidative addition occurs exclusively at the iodine position. This preserves the aryl chloride for downstream functionalization .

  • Acetylide Formation (Cu Cycle): Copper(I) iodide reacts with 2-methyl-3-butyn-2-ol to form a copper acetylide intermediate. This step is facilitated by an amine base (e.g., triethylamine), which serves a dual purpose: it neutralizes the hydrohalic acid (HI) byproduct driving the equilibrium forward, and it facilitates the initial reduction of Pd(II) precatalysts to the active Pd(0) form.

  • Transmetalation & Reductive Elimination: The copper acetylide transfers the alkyne to the Pd(II) complex via transmetalation. Subsequent reductive elimination forms the new C–C bond, yielding 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol and regenerating the Pd(0) catalyst .

G Pd0 Pd(0) Catalyst PdII_OA Ar-Pd(II)-X Oxidative Addition Pd0->PdII_OA + Ar-X PdII_TM Ar-Pd(II)-(C≡C-R) Transmetalation PdII_OA->PdII_TM + Cu-C≡C-R PdII_TM->Pd0 Reductive Elimination (Yields Product) Cu_Cycle Cu(I) Acetylide Cycle Cu_Cycle->PdII_OA Supplies Acetylide

Pd(0)/Cu(I) co-catalyzed Sonogashira cross-coupling mechanistic cycle.

Experimental Protocols

Protocol A: Selective Sonogashira Synthesis of 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol

Objective: Achieve chemoselective coupling at the iodine position of 1-chloro-4-iodobenzene while preventing Glaser homocoupling of the alkyne.

Reagents:

  • 1-Chloro-4-iodobenzene (1.0 equiv, 10 mmol)

  • 2-Methyl-3-butyn-2-ol (1.2 equiv, 12 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide [CuI] (4 mol%)

  • Triethylamine (Et₃N) (Solvent/Base, 30 mL)

Step-by-Step Methodology:

  • Degassing: Add 1-chloro-4-iodobenzene to a flame-dried Schlenk flask. Add 30 mL of anhydrous Et₃N. Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded. In the presence of O₂ and Cu(I), terminal alkynes rapidly undergo Glaser homocoupling, consuming the starting material and complicating purification.

  • Catalyst Addition: Under a positive Argon flow, add Pd(PPh₃)₂Cl₂ and CuI. The solution will typically transition to a pale yellow/brown hue.

  • Alkyne Addition: Add 2-methyl-3-butyn-2-ol dropwise via a gas-tight syringe.

  • Reaction Monitoring: Stir the mixture at room temperature (25°C) for 4-6 hours.

    • Self-Validation Marker: The formation of a voluminous white precipitate (Et₃N·HI salt) acts as a visual indicator of successful oxidative addition and reaction progression .

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the ammonium salts. Wash the filter cake with ethyl acetate (2 × 20 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate 8:2) to afford 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol as a pale yellow solid.

Protocol B: Rapid Deprotection to 1-Chloro-4-ethynylbenzene

Objective: Cleave the acetone protecting group without degrading the resulting terminal alkyne. Historically, deprotection required harsh refluxing in toluene with excess KOH, often leading to product degradation. Modern protocols utilize Tetrabutylammonium hydroxide (Bu₄NOH) for rapid, mild cleavage .

Reagents:

  • 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol (1.0 equiv, 5 mmol)

  • Bu₄NOH (10 mol% of a 1.0 M solution in MeOH)

  • Toluene (10 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve the protected alkyne in 10 mL of anhydrous toluene in a round-bottom flask.

  • Catalyst Addition: Add the Bu₄NOH/MeOH solution.

    • Causality: The phase-transfer nature of the tetrabutylammonium cation, combined with the protic solvent (MeOH), drastically accelerates the retro-Favorskii-type cleavage of the acetone moiety compared to heterogeneous inorganic bases.

  • Heating: Heat the mixture to 75°C for 15-30 minutes. Monitor via TLC (Hexanes).

  • Workup: Quench the reaction with distilled water (10 mL), extract with ethyl acetate (3 × 15 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate. The resulting 1-chloro-4-ethynylbenzene is highly pure and can be used immediately in iterative Sonogashira couplings.

G Step1 1-Chloro-4-iodobenzene + 2-Methyl-3-butyn-2-ol Step2 Sonogashira Coupling (Pd/Cu, Amine) Step1->Step2 Step3 4-(4-Chlorophenyl)- 2-methyl-3-butyn-2-ol Step2->Step3 Step4 Deprotection (Bu4NOH, MeOH) Step3->Step4 Step5 1-Chloro-4-ethynylbenzene (Terminal Alkyne) Step4->Step5

Workflow for the synthesis and deprotection of 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol.

Quantitative Data Summaries

Table 1: Chemoselectivity in Sonogashira Coupling with 2-Methyl-3-butyn-2-ol

Aryl Halide Substrate Catalyst System Temp (°C) Time (h) Yield (%) Target Halogen Reacted
1-Chloro-4-iodobenzene Pd(PPh₃)₂Cl₂ / CuI 25 4 94 Iodine
1-Bromo-4-chlorobenzene Pd(PPh₃)₂Cl₂ / CuI 60 12 82 Bromine

| 1,4-Dichlorobenzene | Pd(PPh₃)₂Cl₂ / CuI | 90 | 24 | <10 | Chlorine (Poor reactivity) |

Note: Data synthesized from standard cross-coupling reactivity profiles demonstrating the necessity of utilizing iodo-derivatives for room-temperature chemoselectivity .

Table 2: Comparison of Deprotection Methodologies

Reagent System Solvent Temp (°C) Time Yield (%) Remarks
KOH (Excess) Toluene 110 (Reflux) 4-8 h 70-80 Harsh conditions; potential for alkyne degradation.
NaOH (Excess) 1,4-Dioxane 60 2 h 85 Moderate improvement in yield and time.

| Bu₄NOH (10 mol%) | Toluene / MeOH | 75 | 15 min | >95 | Highly efficient, rapid, and clean conversion . |

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. URL:[Link]

  • Lin, B.-N., Huang, S.-H., Wu, W.-Y., Mou, C.-Y., & Tsai, F.-Y. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(12), 9157-9173. URL:[Link]

  • Li, P., Wang, J., Yau, C. M., & Pei, J. (2011). A rapid and efficient synthetic route to terminal arylacetylenes by tetrabutylammonium hydroxide- and methanol-catalyzed cleavage of 4-aryl-2-methyl-3-butyn-2-ols. Beilstein Journal of Organic Chemistry, 7, 426-431. URL:[Link]

Application

Protocol for the base-catalyzed cleavage of 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol

Application Note: Base-Catalyzed Cleavage of 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol for the Synthesis of 4-Chlorophenylacetylene Introduction & Rationale Terminal arylacetylenes, such as 4-chlorophenylacetylene, are cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Base-Catalyzed Cleavage of 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol for the Synthesis of 4-Chlorophenylacetylene

Introduction & Rationale

Terminal arylacetylenes, such as 4-chlorophenylacetylene, are critical precursors for the construction of conjugated oligo- or polyarylacetylenes used in photoelectric devices (e.g., OLEDs, OFETs) and active pharmaceutical ingredients[1]. The palladium-catalyzed Sonogashira cross-coupling of an aryl halide with a mono-protected acetylene, followed by the removal of the protecting group, is the standard synthetic approach to access these terminal alkynes[1].

While trialkylsilylacetylenes (e.g., TMSA, TIPSA) are commonly used for this purpose, they are relatively expensive and less atom-economical[1]. In contrast, 2-methyl-3-butyn-2-ol is a highly cost-effective and bench-stable alkyne surrogate[1]. Once coupled to 1-chloro-4-iodobenzene, the resulting intermediate, 4-(4-chlorophenyl)-2-methyl-3-butyn-2-ol, must undergo a deprotection step to unmask the terminal alkyne[2]. This application note details the base-catalyzed cleavage of the 2-hydroxypropyl protecting group via a retro-Favorskii reaction[2].

Mechanistic Insights (Retro-Favorskii Cleavage)

The deprotection of 2-methyl-3-butyn-2-ol derivatives is fundamentally a base-catalyzed retro-Favorskii elimination[2]. The causality of the reaction steps is as follows:

  • Deprotonation: A strong base (such as NaOH, KOH, or tetrabutylammonium hydroxide) deprotonates the tertiary hydroxyl group of the protected alkyne.

  • Fragmentation: The resulting sterically hindered alkoxide intermediate collapses, driving the cleavage of the adjacent C-C bond. This expels a molecule of acetone—a volatile byproduct that is easily removed—and generates a relatively stable, sp-hybridized arylacetylide anion.

  • Protonation: Upon aqueous workup or in the presence of a protic additive (like methanol), the acetylide anion is protonated to yield the desired 4-chlorophenylacetylene[3].

Mechanism A 4-(4-Chlorophenyl)- 2-methyl-3-butyn-2-ol B Alkoxide Intermediate (Deprotonation) A->B Base (OH⁻) C C-C Bond Cleavage (Acetone Expulsion) B->C Retro-Favorskii D Arylacetylide Anion C->D - Acetone E 4-Chlorophenylacetylene (Protonation) D->E H⁺ / H₂O

Mechanistic pathway of the base-catalyzed retro-Favorskii cleavage.

Reaction Optimization & Data Presentation

Historically, this cleavage required harsh conditions, such as refluxing in toluene (>110 °C) with excess inorganic bases (NaOH or KOH) for several hours[4][5]. However, inorganic bases suffer from poor solubility in organic solvents, leading to heterogeneous mixtures that slow down the reaction kinetics[5].

Recent advancements utilize tetrabutylammonium hydroxide (TBAH) as an organic-soluble, phase-transfer base[6]. The addition of a stoichiometric amount of methanol facilitates the rapid protonation of the acetylide intermediate, drastically reducing the reaction time from hours to mere minutes at milder temperatures (55–75 °C)[3][5].

Table 1: Comparison of Cleavage Conditions for 4-Aryl-2-methyl-3-butyn-2-ols

MethodCatalyst / BaseSolventTemp (°C)TimeTypical Yield (%)
Traditional Reflux NaOH (excess, powdered)Toluene110 (Reflux)4–12 h80–85
Rapid Homogeneous TBAH (10 mol%) + MeOH (1.2 eq)Toluene755–15 min>90

Experimental Protocols

Protocol A: Traditional Robust Method (NaOH in Toluene)

This method is highly scalable, utilizes inexpensive reagents, and relies on thermal energy to drive off the acetone byproduct.

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 10.0 mmol of 4-(4-chlorophenyl)-2-methyl-3-butyn-2-ol in 50 mL of anhydrous toluene[4].

  • Base Addition: Add 2.5 g of finely powdered NaOH[4]. Note: Powdering the NaOH is critical to maximize the surface area for this heterogeneous reaction.

  • Thermal Cleavage: Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 4 hours[4]. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1) until the starting material is fully consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the insoluble inorganic salts[4].

  • Isolation: Concentrate the filtrate under reduced pressure to remove the toluene and residual acetone. The resulting waxy solid is crude 4-chlorophenylacetylene, which can be used directly or purified via recrystallization or chromatography[4].

Protocol B: Rapid Catalytic Method (TBAH/MeOH)

This method is ideal for sensitive substrates, offering a homogeneous catalytic environment that ensures rapid conversion at lower temperatures.

  • Setup: In a 50 mL Schlenk tube or round-bottom flask, dissolve 5.0 mmol of 4-(4-chlorophenyl)-2-methyl-3-butyn-2-ol in 20 mL of toluene[6].

  • Catalyst Introduction: Add 10 mol% of aqueous TBAH (tetrabutylammonium hydroxide) and 1.2 equivalents of methanol to the solution[3]. Note: Methanol acts as a crucial proton donor to trap the acetylide intermediate.

  • Reaction: Heat the mixture to 75 °C[3]. Stir vigorously for 5–15 minutes[6]. The homogeneous nature of the catalyst ensures rapid conversion[5].

  • Workup: Cool to room temperature. Dilute with 20 mL of ethyl acetate and wash with water (2 x 20 mL) to remove the TBAH catalyst and methanol. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Evaporate the solvent in vacuo to afford the pure 4-chlorophenylacetylene in excellent yield[3].

Workflow Step1 1. Substrate Preparation Dissolve 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol in Toluene Step2 2. Base Introduction Method A: Powdered NaOH Method B: TBAH + MeOH Step1->Step2 Step3 3. Thermal Cleavage Method A: 110°C for 4h Method B: 75°C for 5-15 min Step2->Step3 Step4 4. Aqueous Workup Filter salts or wash with H2O Dry over Na2SO4 Step3->Step4 Step5 5. Isolation Solvent evaporation & Chromatographic purification Step4->Step5

Step-by-step experimental workflow for the deprotection reaction.

References

  • Li, J., & Huang, P. "A rapid and efficient synthetic route to terminal arylacetylenes by tetrabutylammonium hydroxide- and methanol-catalyzed cleavage of 4-aryl-2-methyl-3-butyn-2-ols". Beilstein Journal of Organic Chemistry, 7, 426–431 (2011). URL: [Link]

  • Eckert, T., et al. "4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol". Acta Crystallographica Section E: Structure Reports Online, 66(7), o1866 (2010). URL: [Link]

Sources

Method

Application of 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol in the Synthesis of Substituted Terminal Alkynes

Introduction: The Strategic Importance of Terminal Alkynes and the Utility of a Masked Precursor Substituted terminal alkynes are foundational building blocks in modern organic synthesis, finding extensive application in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Terminal Alkynes and the Utility of a Masked Precursor

Substituted terminal alkynes are foundational building blocks in modern organic synthesis, finding extensive application in the construction of pharmaceuticals, natural products, and advanced materials.[1] Their utility stems from the high reactivity of the terminal C-H bond and the C≡C triple bond, which allows for a diverse array of chemical transformations, including Sonogashira cross-coupling reactions, "click" chemistry, and hydrofunctionalization.[1][2] However, the very reactivity that makes terminal alkynes so valuable also presents challenges in multi-step syntheses, where the acidic proton can interfere with various reagents. This necessitates the use of protecting groups to mask the alkyne functionality during intermediate steps.[3][4]

Among the various strategies for alkyne protection, the use of 2-methyl-3-butyn-2-ol and its derivatives as a stable, yet readily cleavable, masking group has gained significant traction.[5][6] This application note provides a detailed guide for researchers on the use of a specific derivative, 4-(4-chlorophenyl)-2-methyl-3-butyn-2-ol, as a key intermediate in the synthesis of substituted terminal alkynes. We will delve into the synthetic protocols, mechanistic underpinnings, and practical considerations for both the introduction of the protected alkyne via Sonogashira coupling and its subsequent deprotection through a retro-Favorskii reaction.

Core Application: A Two-Stage Strategy for Aryl Alkyne Synthesis

The primary application of 4-(4-chlorophenyl)-2-methyl-3-butyn-2-ol lies in a robust two-step sequence to furnish substituted aryl alkynes. This methodology is particularly advantageous as it allows for the initial carbon-carbon bond formation via a Sonogashira coupling reaction, followed by the unmasking of the terminal alkyne under basic conditions.

Stage 1: Palladium-Catalyzed Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1] In this context, an aryl halide is coupled with an excess of the protected alkyne, 2-methyl-3-butyn-2-ol, to yield the corresponding 4-aryl-2-methyl-3-butyn-2-ol. While traditionally performed with a palladium catalyst and a copper(I) co-catalyst, copper-free conditions have been developed to mitigate the formation of alkyne homocoupling byproducts (Glaser coupling).[7][8]

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific aryl halide substrate.[7] For instance, the use of a bulky, electron-rich phosphine ligand can enhance the reactivity of less reactive aryl bromides.[7]

Stage 2: Retro-Favorskii Deprotection

The unmasking of the terminal alkyne is achieved through a base-mediated retro-Favorskii reaction.[5] This process involves the fragmentation of the propargyl alcohol to yield the desired terminal alkyne and acetone.[9] Traditionally, this has been accomplished by heating the protected alkyne in the presence of a strong base like potassium hydroxide in a high-boiling solvent such as toluene.[10] However, milder conditions have been developed to improve the functional group tolerance of this transformation.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative substituted terminal alkyne using 4-(4-chlorophenyl)-2-methyl-3-butyn-2-ol.

Protocol 1: Copper-Free Sonogashira Coupling of an Aryl Bromide with 2-Methyl-3-butyn-2-ol

This protocol is adapted from a robust copper-free method and is suitable for a wide range of aryl bromides.[7][8]

Materials and Reagents:

Reagent/MaterialGradeSupplier
Aryl bromideReagentCommercially Available
2-Methyl-3-butyn-2-ol98%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)99.98%Commercially Available
Tri(p-tolyl)phosphine (P(p-tol)₃)97%Commercially Available
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)98%Commercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Ethyl acetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated aq. NH₄ClPrepared in-house
BrinePrepared in-house
Anhydrous MgSO₄Commercially Available
Silica gel230-400 meshCommercially Available

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(p-tolyl)phosphine (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF (5 mL) via syringe, followed by 2-methyl-3-butyn-2-ol (1.2 mmol, 1.2 equiv) and DBU (3.0 mmol, 3.0 equiv).

  • Heat the reaction mixture to 80 °C and stir for 6-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 4-aryl-2-methyl-3-butyn-2-ol.

Workflow Diagram:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Bromide, Pd(OAc)₂, P(p-tol)₃ inert Inert Atmosphere (Ar/N₂) reagents->inert add_solvents Add THF, 2-Methyl-3-butyn-2-ol, DBU inert->add_solvents heat Heat to 80°C (6-24 h) add_solvents->heat quench Quench with aq. NH₄Cl heat->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product 4-Aryl-2-methyl- 3-butyn-2-ol purify->product Isolated Product

Caption: Workflow for Copper-Free Sonogashira Coupling.

Protocol 2: Retro-Favorskii Deprotection to Yield the Terminal Alkyne

This protocol describes the cleavage of the 2-hydroxyprop-2-yl protecting group to furnish the terminal alkyne.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Aryl-2-methyl-3-butyn-2-olSynthesized in Protocol 1
Potassium hydroxide (KOH)85%Commercially Available
TolueneAnhydrousCommercially Available
Diethyl etherACS GradeCommercially Available
WaterDeionized
BrinePrepared in-house
Anhydrous MgSO₄Commercially Available
Silica gel230-400 meshCommercially Available

Procedure:

  • To a round-bottom flask, add the 4-aryl-2-methyl-3-butyn-2-ol (1.0 mmol, 1.0 equiv) and toluene (10 mL).

  • Add powdered potassium hydroxide (5.0 mmol, 5.0 equiv).

  • Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully add water to dissolve the solids.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes or ethyl acetate/hexanes) to yield the pure terminal aryl alkyne.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization.

Sonogashira Catalytic Cycle (Copper-Free)

Sonogashira_Mechanism pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L)₂-X pd0->pd_complex Oxidative Addition (Ar-X) alkyne_complex [Ar-Pd(II)(L)₂(C≡CR)] pd_complex->alkyne_complex Deprotonation & Ligand Exchange (R-C≡C-H, Base) alkyne_complex->pd0 Reductive Elimination product Ar-C≡CR alkyne_complex->product

Caption: Simplified Copper-Free Sonogashira Cycle.

In the copper-free Sonogashira reaction, the catalytic cycle is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. The resulting palladium(II) species then reacts with the terminal alkyne, which has been deprotonated by the base (e.g., DBU), in a deprotonation and ligand exchange step. Finally, reductive elimination from the resulting palladium(II) acetylide complex yields the coupled product and regenerates the palladium(0) catalyst.[7][8]

Retro-Favorskii Reaction Mechanism

Retro_Favorskii start R-C≡C-C(CH₃)₂OH alkoxide R-C≡C-C(CH₃)₂O⁻ start->alkoxide Base (OH⁻) product R-C≡C⁻   +   (CH₃)₂C=O alkoxide->product Fragmentation final_product R-C≡CH product->final_product Protonation

Caption: Mechanism of the Retro-Favorskii Reaction.

The retro-Favorskii reaction is initiated by the deprotonation of the hydroxyl group of the propargyl alcohol by a strong base to form an alkoxide.[9] This alkoxide then undergoes fragmentation, leading to the formation of an acetylide anion and acetone.[11] The acetylide is subsequently protonated during the aqueous workup to afford the terminal alkyne.

Scope and Limitations

The described copper-free Sonogashira protocol is applicable to a broad range of aryl bromides, including those with both electron-donating and electron-withdrawing substituents, as well as heterocyclic systems.[7][12]

Table of Representative Substrate Scope: [7]

EntryAryl BromideProductYield (%)
13-Bromoaniline4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol89
24-Bromo-N,N-dimethylaniline4-(4-(Dimethylamino)phenyl)-2-methyl-3-butyn-2-ol73
31-Bromo-4-methoxybenzene4-(4-Methoxyphenyl)-2-methyl-3-butyn-2-ol91
44-Bromobenzonitrile4-(4-(2-Hydroxypropan-2-yl)but-1-yn-1-yl)benzonitrile89
53-Bromopyridine2-Methyl-4-(pyridin-3-yl)-3-butyn-2-ol86

Yields are for the isolated product after column chromatography.

While this method is robust, certain limitations should be considered. Very sterically hindered aryl bromides may exhibit lower reactivity and require higher catalyst loadings or more specialized ligands. Additionally, substrates with base-sensitive functional groups may not be compatible with the strong basic conditions of the traditional retro-Favorskii deprotection, necessitating the exploration of milder deprotection methods.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion in Sonogashira coupling Inactive catalyst, poor quality reagents/solvents, insufficient temperature.Use fresh palladium catalyst. Ensure solvents and base are anhydrous and degassed. For less reactive aryl bromides, increase the reaction temperature.[13]
Significant alkyne homocoupling (Glaser byproducts) Presence of oxygen, especially in copper-catalyzed reactions.Ensure the reaction is performed under a strictly inert atmosphere. Utilize a copper-free protocol.
Incomplete deprotection Insufficient base or reaction time, deactivation of the base.Use a larger excess of freshly powdered KOH. Increase the reaction time and ensure vigorous stirring.
Decomposition of starting material or product Substrate intolerance to high temperatures or strong base.For the deprotection step, consider milder conditions such as using a fluoride source (e.g., TBAF) at a lower temperature.

Conclusion

The use of 4-(4-chlorophenyl)-2-methyl-3-butyn-2-ol and its analogs as masked terminal alkynes provides a highly effective and versatile strategy for the synthesis of substituted terminal alkynes. The copper-free Sonogashira coupling protocol offers a reliable method for the initial C-C bond formation with a broad substrate scope. Subsequent deprotection via the retro-Favorskii reaction efficiently unmasks the terminal alkyne, making it available for further synthetic transformations. The detailed protocols, mechanistic insights, and troubleshooting guidance provided in this application note are intended to empower researchers to successfully implement this valuable synthetic methodology in their own laboratories.

References

  • chemeurope.com. Favorskii reaction. Available at: [Link]

  • Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. 2020. Available at: [Link]

  • Wikipedia. Favorskii reaction. Available at: [Link]

  • Cravotto, G., et al. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. 2014, 10, 384-393. Available at: [Link]

  • Cravotto, G., et al. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. PMC. 2014. Available at: [Link]

  • Gelest. Cross-Coupling of Alkynylsilanes. Available at: [Link]

  • LookChem. 3-Butyn-2-one, 4-(4-chlorophenyl)-. Available at: [Link]

  • DSCM. Retro-Favorskii reaction employing fluoride source. Available at: [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
  • Recent Progress of Protecting Groups for Terminal Alkynes. SIOC Journals. Available at: [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. ResearchGate. 2014. Available at: [Link]

  • Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters. 2004, 7(1), 7-10. Available at: [Link]

  • Reddit. Sonogashira troubleshooting help needed. 2020. Available at: [Link]

  • Synthesis of Terminal Ethynyl Aryl Selenides and Sulfides Based on the Retro-Favorskii Reaction of Hydroxypropargyl Precursors. ResearchGate. 2025. Available at: [Link]

  • Gelest. Silanes as Protecting Groups for Terminal Alkyne. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. 2010. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. Journal of the American Chemical Society. 2021, 143(10), 3765-3771. Available at: [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative. Beilstein Journals. Available at: [Link]

  • Organic Syntheses. 4-Triisopropylsilyl-3-butyn-2-one. Available at: [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. 2011. Available at: [Link]

  • Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. YouTube. 2025. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Best purification techniques and chromatography solvents for crude 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol

Welcome to the technical support center for the purification of 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into optimizing the purity of this critical intermediate. The following question-and-answer format directly addresses common challenges and provides robust, validated protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol?

The impurity profile of your crude product is intrinsically linked to the synthetic route employed. The two most prevalent methods for synthesizing aryl-alkynols like yours are the Sonogashira coupling and the addition of an acetylide to a ketone.

Potential Impurities from Synthesis:

Impurity CategorySpecific ExamplesRationale
Unreacted Starting Materials 4-Chlorobromobenzene, 2-Methyl-3-butyn-2-ol, 4-Chlorophenylacetylene, AcetoneIncomplete reaction is a common source of impurities. The specific starting materials will depend on your synthetic approach.[1][2]
Homocoupling Products 1,4-Bis(4-chlorophenyl)buta-1,3-diyneA common side reaction in Sonogashira couplings, especially if copper is used as a co-catalyst.
Solvent & Reagent Residues Triethylamine, Piperidine, Palladium or Copper catalysts, Phosphine ligandsThese are carried over from the reaction and workup steps.[3]
Side-Reaction Byproducts Products of over-addition or rearrangementThese are often reaction-specific and can be complex.

It is crucial to have an analytical method, such as HPLC or GC-MS, to identify the specific impurities in your crude material before selecting a purification strategy.[4]

Troubleshooting and Purification Guides

Q2: I've tried to purify my compound by column chromatography, but I'm getting poor separation. What solvent system should I use?

Flash column chromatography on silica gel is the most effective and widely used method for purifying propargyl alcohols.[5] The key to successful separation is selecting an appropriate eluent system. For a moderately polar compound like 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol, a mixture of a non-polar and a polar solvent is ideal.

Recommended Solvent Systems for Column Chromatography:

Solvent System (v/v)PolarityComments
Hexane/Ethyl Acetate Low to MediumA versatile and common choice for a wide range of compounds. Start with a low polarity mixture (e.g., 95:5) and gradually increase the ethyl acetate concentration.[6]
Cyclohexane/Ethyl Acetate Low to MediumSimilar to hexane/ethyl acetate, but cyclohexane can sometimes offer better separation for certain compounds.[6]
Petroleum Ether/Ethyl Acetate Low to MediumAnother excellent alternative to hexane-based systems.[5]
Dichloromethane/Methanol Medium to HighUse with caution due to the higher polarity. This system is better for more polar impurities. Greener alternatives to dichloromethane are encouraged.

Step-by-Step Protocol for Column Chromatography:

  • TLC Analysis:

    • Prepare several TLC plates with your crude material.

    • Develop the plates in different ratios of your chosen solvent system (e.g., Hexane/Ethyl Acetate 9:1, 8:2, 7:3).

    • The ideal solvent system will give your desired product an Rf value of approximately 0.25-0.35.

    • Visualize the spots using a UV lamp (254 nm) and a potassium permanganate stain to identify the product and impurities.[7]

  • Column Packing:

    • Choose a column with an appropriate diameter and length for your sample size.

    • Prepare a slurry of silica gel in your starting eluent (the lowest polarity mixture from your TLC analysis).

    • Carefully pack the column, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or your starting eluent).

    • Adsorb the sample onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your starting solvent system.

    • Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

    • Collect fractions and monitor their composition by TLC.[8]

  • Product Isolation:

    • Combine the pure fractions containing your product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol.

Q3: My compound is a solid. Can I use recrystallization for purification? What is a good solvent?

Recrystallization is a powerful technique for purifying solid compounds, often yielding material of very high purity. The key is to find a solvent (or solvent pair) where your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[9]

For a structurally similar compound, 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, crystallization from cyclohexane was successful, suggesting that non-polar to moderately polar solvents are a good starting point.[10]

Workflow for Selecting a Recrystallization Solvent:

Caption: Logic diagram for selecting an appropriate recrystallization solvent system.

Recommended Solvents for Recrystallization Trials:

  • Single Solvents: Toluene, Cyclohexane, Heptane, Isopropanol.

  • Two-Solvent Systems:

    • Toluene/Hexane[11]

    • Acetone/Water[11]

    • Ethanol/Water[9]

    • Dichloromethane/Hexane

Step-by-Step Protocol for Two-Solvent Recrystallization (e.g., Toluene/Hexane):

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add the "good" solvent (Toluene) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • While the solution is still hot, add the "poor" solvent (Hexane) dropwise until you observe persistent cloudiness (the point of saturation).[12]

  • If too much of the "poor" solvent is added, clarify the solution by adding a few drops of the hot "good" solvent.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Dry the purified crystals under vacuum.

Q4: I'm having trouble with my compound "oiling out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.

Troubleshooting "Oiling Out":

  • Re-heat the solution: Add a small amount of the "good" solvent to redissolve the oil.

  • Slower Cooling: Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This can create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.

  • Change the Solvent System: If the problem persists, your chosen solvent system may not be appropriate. Try a solvent with a lower boiling point or a different solvent pair.

Concluding Remarks

The purification of 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol is readily achievable with a systematic approach. By understanding the potential impurities and methodically exploring chromatography and recrystallization conditions, researchers can obtain this valuable intermediate in high purity. Always perform small-scale trials to determine the optimal conditions before committing your entire batch of crude material.

References

  • BenchChem. (2025). Enantioselective Synthesis of Propargyl Alcohols Using B-Chlorodiisopinocampheylborane (DIP-Cl). Benchchem.
  • BenchChem. (2025).
  • Reddit. (2023, February 19).
  • Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2866.
  • Cella, R., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 399-407.
  • MIT OpenCourseWare. (n.d.). 8.
  • University of California, Los Angeles. (n.d.).
  • Magritek. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol.
  • Merck Index. (n.d.). 2-Methyl-3-butyn-2-ol.
  • University of Rochester. (n.d.).
  • Massachusetts Institute of Technology. (n.d.). 7.6.
  • Cella, R., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 399-407.
  • Wikipedia. (2023, December 2). 2-Methylbut-3-yn-2-ol.
  • ResearchGate. (2018, August 23). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)
  • SIELC Technologies. (2018, February 19). 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl-.
  • Organic Syntheses. (n.d.). (z)-4-(trimethylsilyl)-3-buten-1-ol.
  • CymitQuimica. (n.d.). CAS 1719-19-3: 2-METHYL-4-PHENYL-3-BUTYN-2-OL.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). TLC Stains.

Sources

Reference Data & Comparative Studies

Validation

GC-MS Fragmentation Pattern Comparison: 4-(4-Chlorophenyl)- vs. 4-(2-Chlorophenyl)-2-methyl-3-butyn-2-ol

Executive Summary Differentiating positional isomers of halogenated arylalkynols is a critical analytical challenge in pharmaceutical development and cross-coupling precursor synthesis. 4-(4-Chlorophenyl)-2-methyl-3-buty...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Differentiating positional isomers of halogenated arylalkynols is a critical analytical challenge in pharmaceutical development and cross-coupling precursor synthesis. 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol (the para-isomer) and 4-(2-Chlorophenyl)-2-methyl-3-butyn-2-ol (the ortho-isomer) possess identical molecular weights (Exact Mass: 194.05) and highly similar physical properties. Because they co-elute or elute in close proximity on standard chromatographic columns, mass spectrometry (MS) serves as the definitive tool for structural assignment.

This guide provides an in-depth, objective comparison of their Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns. By leveraging the mass spectrometric ortho effect , analysts can definitively distinguish the ortho-isomer from the para-isomer without relying on nuclear magnetic resonance (NMR) spectroscopy.

Experimental Methodology: Standardized GC-MS Workflow

To ensure reproducibility and self-validating results, the following protocol details the causality behind each experimental parameter.

Step-by-Step Analytical Protocol
  • Sample Preparation:

    • Action: Dilute the synthesized isomers to 1 mg/mL in GC-grade dichloromethane (DCM).

    • Causality: DCM ensures complete solubilization of the arylalkynol while providing a low-boiling-point solvent delay that prevents the masking of early-eluting low-mass fragments.

  • Gas Chromatography (GC) Separation:

    • Action: Inject 1 µL (Split ratio 10:1) into a GC equipped with a 30 m x 0.25 mm x 0.25 µm HP-5MS (5% Phenyl Methyl Siloxane) column. Set the inlet temperature to 250 °C.

    • Causality: The slightly polar nature of the tertiary alcohol makes it susceptible to thermal degradation (dehydration) inside the inlet. A highly deactivated, low-bleed non-polar column minimizes silanol interactions, preserving the intact molecular ion for detection.

  • Mass Spectrometry (MS) Detection:

    • Action: Utilize Electron Impact (EI) ionization at 70 eV. Scan range: m/z 40 to 250.

    • Causality: 70 eV is the universally accepted standard for EI, transferring approximately 6000 kJ/mol of energy to the analyte. This specific energy level is required to induce both the primary α -cleavages and the secondary rearrangement pathways reproducibly across different instrument vendors.

Self-Validating System Check

To validate that the instrument is properly tuned and that thermal degradation in the GC inlet is minimized, the analyst must check the [M−H2​O]+∙ to [M]+∙ ratio. If the dehydrated peak (m/z 176) exceeds 50% of the base peak intensity, inlet maintenance (liner replacement) is required before proceeding with isomer differentiation.

GCMS_Workflow A Sample Prep (1 mg/mL in DCM) B GC Separation (HP-5MS Column) A->B 1 μL Injection C EI Ionization (70 eV Energy) B->C Elution D Mass Analyzer (Quadrupole) C->D Radical Cations E Data Analysis (Isomer Assignment) D->E m/z Detection

Caption: GC-MS Analytical Workflow for Arylalkynol Isomer Differentiation.

Mechanistic Mass Spectrometry: Core Fragmentation Pathways

Both isomers share a fundamental structural backbone: a chlorophenyl ring conjugated to a tertiary alkynol. Consequently, their primary fragmentation pathways are nearly identical, driven by the stability of the resulting cations .

  • Molecular Ion ( [M]+∙ ): Appears at m/z 194 (for 35Cl ) and m/z 196 (for 37Cl ) in a precise 3:1 isotopic ratio. Its intensity is typically low (~5%) due to the fragility of the tertiary alcohol group.

  • α -Cleavage (Base Peak Formation): The dominant pathway is the loss of a methyl radical ( CH3∙​ , 15 Da) from the tertiary carbon. This yields a highly resonance-stabilized oxonium ion at m/z 179 / 181 . This ion represents the base peak (100% relative abundance) for both isomers.

    • Self-Validation: To confirm this peak is the α -cleavage product and not a co-eluting impurity, verify the presence of the 37Cl isotope peak at m/z 181 at exactly one-third the intensity of the m/z 179 peak.

  • Dehydration: The loss of water ( H2​O , 18 Da) generates an enyne radical cation at m/z 176 / 178 .

  • Alkyne Cleavage: Cleavage of the C-C bond adjacent to the alkyne yields a substituted 3-propynyl-type cation . The chlorophenylalkynyl cation appears at m/z 135 / 137 .

Isomeric Differentiation: The Mass Spectrometric Ortho Effect

While the primary cleavages establish the compound class, secondary fragmentations are required to assign the exact positional isomer. This is achieved by observing the ortho effect .

In the 4-(4-Chlorophenyl) (para) isomer, the rigid, linear geometry of the alkyne ( 180∘ bond angle) holds the chlorine atom at the maximum possible distance from the reactive alkynol side chain. Intramolecular reactions between the two functional groups are sterically impossible.

In the 4-(2-Chlorophenyl) (ortho) isomer, the chlorine atom is situated in close spatial proximity to the alkynol moiety. Upon ionization at 70 eV, this proximity facilitates a unique, sterically driven rearrangement. The ortho-isomer undergoes an anomalous elimination of a chlorine radical ( Cl∙ ) or hydrogen chloride ( HCl ), producing highly diagnostic fragment ions:

  • Loss of Cl∙ : Yields an ion at m/z 159 ( [M−Cl]+ ).

  • Loss of HCl : Yields a radical cation at m/z 158 ( [M−HCl]+∙ ).

These peaks are virtually absent in the mass spectrum of the para-isomer, making them the definitive markers for structural assignment.

Fragmentation_Map M Molecular Ion [M]+• m/z 194 (35Cl) Alpha α-Cleavage (-CH3•) m/z 179 (Base Peak) Common to Both M->Alpha Dominant Pathway Dehyd Dehydration (-H2O) m/z 176 Common to Both M->Dehyd Thermal/EI Pathway Alkyne Alkyne Cleavage m/z 135 Common to Both M->Alkyne C-C Cleavage Ortho Ortho Effect (-Cl•) m/z 159 (2-Chloro Isomer ONLY) M->Ortho Proximity Driven Ortho2 Ortho Effect (-HCl) m/z 158 (2-Chloro Isomer ONLY) M->Ortho2 Proximity Driven

Caption: Divergent GC-MS Fragmentation Pathways Highlighting the Ortho Effect.

Quantitative Data Presentation

The table below summarizes the expected relative abundances of key m/z ions (based on the 35Cl isotope) for both isomers under standard 70 eV EI conditions.

Fragment Ionm/z ( 35Cl )4-(4-Chlorophenyl)-... (Para)4-(2-Chlorophenyl)-... (Ortho)Structural Assignment
[M]+∙ 194Low (~5%)Low (~5%)Intact Molecular Ion
[M−CH3​]+ 179Base Peak (100%) Base Peak (100%) α -Cleavage (Oxonium ion)
[M−H2​O]+∙ 176Moderate (~15%)Moderate (~20%)Dehydration product
[M−Cl]+ 159< 1% (Absent) Moderate (~25%) Ortho-effect (Loss of Cl∙ )
[M−HCl]+∙ 158< 1% (Absent) Moderate (~15%) Ortho-effect (Loss of HCl )
[C8​H4​Cl]+ 135Moderate (~30%)Moderate (~25%)Alkyne Cleavage product

Conclusion

While the primary α -cleavage (m/z 179) dominates the mass spectra of both 4-(4-Chlorophenyl)- and 4-(2-Chlorophenyl)-2-methyl-3-butyn-2-ol, it offers no isomeric differentiation. By analyzing the secondary fragmentation pathways, researchers can exploit the ortho effect . The presence of distinct peaks at m/z 159 and m/z 158 serves as a self-validating, definitive fingerprint for the 2-chloro (ortho) isomer, allowing for rapid and accurate structural confirmation during drug development and synthetic workflows.

References

  • Winter, A. "How to Identify Molecular Fragmentation Patterns in Mass Spectrometry." Dummies.com.[Link]

  • "Mass Spectrometry: Alkyne Fragmentation." JoVE (Journal of Visualized Experiments).[Link]

  • Scortichini, S., et al. "The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects." Toxics, MDPI, 2024.[Link]

  • Jariwala, F. B., et al. "Ortho effect in electron ionization mass spectrometry of N-acylanilines bearing a proximal halo substituent." Journal of the American Society for Mass Spectrometry, ACS Publications, 2008.[Link]

Comparative

Reactivity differences between 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol and 4-fluorophenyl analogs

Executive Summary Tertiary propargylic alcohols, such as 4-(4-chlorophenyl)-2-methyl-3-butyn-2-ol and its 4-fluorophenyl analog, are critical building blocks in organic synthesis, frequently utilized in the preparation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tertiary propargylic alcohols, such as 4-(4-chlorophenyl)-2-methyl-3-butyn-2-ol and its 4-fluorophenyl analog, are critical building blocks in organic synthesis, frequently utilized in the preparation of complex pharmaceuticals, agrochemicals, and advanced materials. While these two molecules differ by only a single halogen atom at the para-position of the aromatic ring, their reactivity profiles diverge significantly depending on the electronic demands of the reaction pathway.

This guide provides an objective, data-driven comparison of their performance across two fundamental synthetic transformations: the electrophilic Meyer-Schuster Rearrangement and the nucleophilic Retro-Favorskii Deprotection . By analyzing the causality behind these electronic effects, researchers can optimize substrate selection and reaction conditions for their specific synthetic workflows.

Electronic Foundations: The Hammett Perspective

The divergent reactivity of these analogs is governed by the delicate balance between inductive (-I) and resonance (+R) effects. The overall electronic influence of a para-substituent is quantified by its Hammett constant ( σp​ ).

  • 4-Fluoro Analog: Fluorine is highly electronegative (-I), but its 2p orbitals overlap exceptionally well with the carbon 2p orbitals of the aromatic ring, resulting in a strong resonance donation (+R) that largely counteracts its inductive withdrawal. This results in a very low Hammett constant ( σp​ = +0.062)[1].

  • 4-Chloro Analog: Chlorine's 3p orbitals overlap poorly with the aromatic 2p system, leading to a much weaker +R effect. Consequently, its inductive withdrawal dominates, making it significantly more electron-withdrawing overall ( σp​ = +0.227)[1].

Table 1: Electronic Parameters and Pathway Preferences
SubstituentHammett σp​ [1]Inductive Effect (-I)Resonance Effect (+R)Favored Reaction Pathway
4-Fluoro +0.062StrongStrongCationic / Electrophilic
4-Chloro +0.227StrongWeakAnionic / Nucleophilic

Pathway 1: Electrophilic Reactivity (Meyer-Schuster Rearrangement)

The Meyer-Schuster rearrangement converts propargylic alcohols into α,β -unsaturated ketones. This acid-catalyzed transformation proceeds via a highly polarized transition state or a discrete propargylic/allenyl cation.

Causality & Performance: Because the rate-determining step involves the buildup of positive charge, the stability of the intermediate is paramount. The strong +R effect of the para-fluoro substituent effectively stabilizes this carbocationic intermediate. In contrast, the weaker +R and stronger overall electron-withdrawing nature of the para-chloro group destabilizes the cation. Experimental data confirms this electronic logic: under SOCl 2​ catalysis, the 4-fluoro analog achieves a nearly quantitative 95% yield, whereas the 4-chloro analog yields only 72%[2].

MS_Mechanism A Propargylic Alcohol (Ar-C≡C-C(OH)Me2) B Acid Activation (-H2O) A->B C Propargylic Cation [Ar-C+=C=CMe2] B->C D Nucleophilic Attack & Tautomerization C->D E α,β-Unsaturated Ketone (Ar-CH=CH-CO-Me) D->E F_effect 4-Fluoro: Strong +R stabilizes cation (95% Yield) F_effect->C Cl_effect 4-Chloro: Weaker +R, stronger -I (72% Yield) Cl_effect->C

Fig 1: Meyer-Schuster rearrangement pathway highlighting substituent electronic effects.

Pathway 2: Nucleophilic Reactivity (Retro-Favorskii Deprotection)

Tertiary propargylic alcohols are frequently used as "protected" terminal alkynes. The removal of the 2-hydroxy-2-propyl (acetone) group is achieved via a base-catalyzed Retro-Favorskii reaction.

Causality & Performance: The mechanism involves the deprotonation of the alcohol followed by C-C bond cleavage to expel acetone and generate an arylacetylide anion[3]. The stability of this developing negative charge dictates the reaction kinetics. Because the 4-chloro group has a higher σp​ value (+0.227), it exerts a stronger overall electron-withdrawing effect than the 4-fluoro group (+0.062)[1]. This superior stabilization of the acetylide anion lowers the activation energy for cleavage, making the 4-chloro analog significantly faster to deprotect under standard KOH conditions[3][4].

RF_Mechanism A Protected Alkyne (Ar-C≡C-C(OH)Me2) B Base Addition (KOH) Deprotonation A->B C Alkoxide Intermediate (Ar-C≡C-C(O-)Me2) B->C D Retro-Favorskii Cleavage (- Acetone) C->D E Arylacetylide Anion (Ar-C≡C-) D->E F Protonation Terminal Alkyne E->F Cl_effect 4-Chloro: Stronger -I stabilizes anion (Faster Cleavage) Cl_effect->E F_effect 4-Fluoro: Weaker overall withdrawal (Slower Cleavage) F_effect->E

Fig 2: Retro-Favorskii deprotection mechanism and acetylide anion stabilization.

Table 2: Quantitative Reactivity Comparison
SubstrateMeyer-Schuster Yield[2]Cation StabilityRetro-Favorskii KineticsAnion Stability
4-Fluoro Analog 95%High (+R dominant)SlowerLow
4-Chloro Analog 72%Low (-I dominant)Faster (1 h completion)[3]High

Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating specific equivalents and monitoring checkpoints to ensure reproducibility.

Protocol A: SOCl 2​ -Catalyzed Meyer-Schuster Rearrangement[2]

Optimized for the synthesis of densely substituted α,β -unsaturated carbonyls.

  • Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the propargylic alcohol (0.5 mmol, 1.0 equiv) in anhydrous dichloromethane (2.0 mL) under an inert argon atmosphere.

  • Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Slowly add thionyl chloride (SOCl 2​ , 0.05 mmol, 10 mol%) dropwise via a microsyringe.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously.

  • Validation/Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent system. The 4-fluoro analog will typically show complete consumption of starting material faster than the 4-chloro analog.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ (5 mL). Extract the aqueous layer with dichloromethane (3 × 5 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure enone.

Protocol B: Base-Catalyzed Retro-Favorskii Deprotection[3][4]

Optimized for the rapid generation of terminal alkynes prior to downstream cross-coupling (e.g., CuAAC or Sonogashira).

  • Preparation: To a 25 mL Schlenk flask, add the protected propargylic alcohol (1.0 mmol, 1.0 equiv).

  • Solvent & Base: Add hexanes (5.0 mL) followed by finely crushed potassium hydroxide (KOH, 3.0 mmol, 3.0 equiv). Note: Hexanes are preferred as terminal alkynes demonstrate exceptional stability when stored as hexane solutions[4].

  • Reaction Execution: Attach a reflux condenser and heat the biphasic mixture to 50 °C with vigorous stirring.

  • Validation/Monitoring: For the 4-chloro analog, complete consumption of the starting material is reliably achieved within 1 hour[3]. The 4-fluoro analog may require extended heating or higher base equivalents due to the lower stability of its corresponding acetylide. Monitor via TLC or GC-MS.

  • Workup: Cool to room temperature. Quench by slowly adding water (5 mL). Separate the organic layer, wash with brine (5 mL), dry over MgSO 4​ , and concentrate carefully (terminal alkynes can be volatile) to yield the deprotected arylacetylene.

References

  • SOCl2-Catalyzed Meyer–Schuster Rearrangement of 3°-Propargylic Alcohols: Synthesis of Densely Arene-Substituted Pyrazolines Bearing Quaternary Centers from α,β-Unsaturated Carbonyl Compounds and Arylhydrazines - acs.org. 2

  • Synthesis of 4-Arylselanyl-1H-1,2,3-triazoles from Selenium-Containing Carbinols - nih.gov. 3

  • Synthesis of Terminal Ethynyl Aryl Selenides and Sulfides Based on the Retro-Favorskii Reaction of Hydroxypropargyl Precursors - researchgate.net. 4

  • Programing optical properties of single-walled carbon nanotubes with benzoyl peroxide derivatives of tailored chemical characteristics - rsc.org. 1

Sources

Validation

Benchmarking Palladium Catalysts for the Synthesis of 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol

Introduction & Mechanistic Rationale The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the robust formation of sp²-sp carbon-carbon bonds[1]. In pharmaceutical development and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the robust formation of sp²-sp carbon-carbon bonds[1]. In pharmaceutical development and materials science, the synthesis of 4-(4-chlorophenyl)-2-methyl-3-butyn-2-ol serves as a critical intermediate and an excellent benchmarking model for evaluating catalyst efficiency. This molecule is synthesized by coupling 1-chloro-4-iodobenzene with 2-methyl-3-butyn-2-ol.

Why this specific reaction model?

  • Inherent Chemoselectivity: 1-chloro-4-iodobenzene possesses two distinct halogen sites. Because the rate of oxidative addition of palladium(0) strictly follows the reactivity order of I > OTf > Br >>> Cl, the reaction is highly regioselective for the C–I bond[1][2]. This leaves the aryl chloride intact for downstream functionalization.

  • Atom Economy & Practicality: 2-methyl-3-butyn-2-ol is a cost-effective, easily handled liquid substitute for gaseous propyne or expensive trimethylsilylacetylene (TMSA). The acetone protecting group is readily cleaved post-coupling using a strong base (e.g., KOH or NaOH) to yield the terminal alkyne[3].

The standard Sonogashira coupling relies on a dual-catalyst system: a Palladium(0) cycle for cross-coupling and a Copper(I) cycle for generating the nucleophilic copper acetylide[2]. However, the presence of copper in an aerobic environment often triggers the Glaser homocoupling of the alkyne, reducing yields and complicating purification. To address this, our benchmarking evaluates three distinct catalytic paradigms.

Sonogashira_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (1-Chloro-4-iodobenzene) Pd0->OxAdd PdII Pd(II) Complex Ar-Pd(L2)-I OxAdd->PdII Transmet Transmetalation PdII->Transmet PdII_Alkyne Ar-Pd(L2)-Alkyne Transmet->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regenerates Product 4-(4-Chlorophenyl)- 2-methyl-3-butyn-2-ol RedElim->Product CuCycle Copper Cycle Formation of Cu-Acetylide CuCycle->Transmet

Catalytic cycle of the Pd/Cu co-catalyzed Sonogashira coupling.

Quantitative Benchmarking Data

To objectively compare performance, we benchmarked three distinct palladium systems under their respective optimized conditions. Turnover Number (TON) and Turnover Frequency (TOF) are calculated based on isolated yields.

Catalyst SystemParadigmCo-Catalyst / LigandSolvent / BaseTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
PdCl₂(PPh₃)₂ (5 mol%)Homogeneous StandardCuI (5 mol%) / PPh₃ (inbuilt)THF / Et₃N2539218.46.1
Pd(OAc)₂ (2 mol%)Copper-Free HomogeneousNone / P(p-tol)₃THF / DBU80128844.03.6
10% Pd/C (5 mol%)Heterogeneous RecyclableCuI (10 mol%) / PPh₃ (10 mol%)Dioxane / DIPA80248216.40.68

Experimental Protocols & Causality

Every protocol described below is designed as a self-validating system. Monitoring via Thin Layer Chromatography (TLC) or GC-MS ensures that the reaction reaches completion before workup.

Workflow Prep Reagent Prep & Degassing Cat Catalyst Addition Prep->Cat Rxn Reaction (Room Temp / 80°C) Cat->Rxn Workup Aqueous Workup & Extraction Rxn->Workup Purif Silica Gel Chromatography Workup->Purif Analysis GC-MS / NMR Analysis Purif->Analysis

Step-by-step experimental workflow for catalyst benchmarking.

Protocol A: Standard Homogeneous Coupling (PdCl₂(PPh₃)₂ / CuI)

The traditional, highly active methodology for laboratory-scale synthesis.

  • Degassing (Critical Step): Dissolve 1-chloro-4-iodobenzene (1.0 mmol) and 2-methyl-3-butyn-2-ol (1.2 mmol) in a 1:1 mixture of anhydrous THF and Triethylamine (Et₃N). Subject the solution to three freeze-pump-thaw cycles. Causality: Removing dissolved oxygen prevents the Cu-catalyzed Glaser homocoupling of the alkyne into a diyne byproduct.

  • Catalyst Addition: Under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%) and CuI (0.05 mmol, 5 mol%). The solution will typically transition from yellow to a dark amber/brown.

  • Reaction: Stir at room temperature (25 °C) for 3 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the aryl iodide is fully consumed.

  • Workup: Filter the mixture through a pad of Celite to remove insoluble palladium and copper salts. Concentrate the filtrate in vacuo, extract with ethyl acetate, and wash with brine.

  • Purification: Purify via flash column chromatography to yield the pure product.

Protocol B: Copper-Free Coupling (Pd(OAc)₂ / P(p-tol)₃)

Ideal for oxygen-sensitive environments or when strict avoidance of homocoupling is required[4].

  • Preparation: In an oven-dried Schlenk flask, combine 1-chloro-4-iodobenzene (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(p-tol)₃ (0.04 mmol, 4 mol%).

  • Solvent & Base: Add anhydrous THF (5 mL) and DBU (2.0 mmol) under argon. Add 2-methyl-3-butyn-2-ol (1.5 mmol). Causality: DBU is a stronger, non-nucleophilic base compared to Et₃N, which is necessary to facilitate the deprotonation of the alkyne in the absence of the activating copper co-catalyst.

  • Reaction: Heat the mixture to 80 °C for 12 hours.

  • Workup & Purification: Quench with water, extract with diethyl ether (3 × 10 mL), dry over MgSO₄, and purify via silica gel chromatography.

Protocol C: Heterogeneous Coupling (10% Pd/C)

Designed for industrial scale-up, prioritizing catalyst recovery and minimal metal leaching[5].

  • Preparation: Mix 1-chloro-4-iodobenzene (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), 10% Pd/C (5 mol% Pd), PPh₃ (10 mol%), and CuI (10 mol%) in a reaction vial.

  • Solvent & Base: Add a mixture of Dioxane and Diisopropylamine (DIPA) (1.2 equiv). Causality: DIPA is chosen over Et₃N for its higher boiling point, allowing the reaction to be safely heated to 80 °C without significant solvent loss[5].

  • Reaction: Heat in an oil bath at 80 °C for 24 hours.

  • Catalyst Recovery: Filter the hot reaction mixture through a fine frit. Wash the recovered Pd/C with water, acetone, and dichloromethane. Causality: The active Pd species leaches into the solution during the reaction but re-deposits onto the charcoal surface upon completion, allowing the catalyst to be recycled for up to four subsequent runs with minimal activity loss[5].

Discussion & Selection Guide

Selecting the appropriate catalyst system requires balancing reaction kinetics, product purity, and scalability:

  • For rapid, small-scale discovery: PdCl₂(PPh₃)₂ / CuI remains the gold standard. It operates efficiently at room temperature and provides the highest TOF (6.1 h⁻¹). However, strict anaerobic conditions must be maintained to prevent alkyne homocoupling.

  • For sensitive substrates: The Copper-Free Pd(OAc)₂ system is highly recommended[4]. By eliminating copper, the risk of Glaser coupling is eradicated. The use of bulky, electron-rich ligands like P(p-tol)₃ compensates for the absence of copper by accelerating the transmetalation step.

  • For process chemistry and scale-up: 10% Pd/C is the most viable option[5]. While it requires higher temperatures and longer reaction times (lowest TOF at 0.68 h⁻¹), the ability to recover the catalyst via simple filtration drastically reduces the cost of goods and minimizes palladium contamination in the final Active Pharmaceutical Ingredient (API).

References

  • Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes - Organic Letters -[Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - Beilstein J. Org. Chem. -[Link]

  • Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal - The Journal of Organic Chemistry -[Link]

  • Sonogashira coupling - Wikipedia -[Link]

  • Sonogashira Coupling - Chemistry LibreTexts -[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal Protocols for 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol

As drug development and synthetic chemistry workflows become increasingly complex, the precise management of chemical waste is no longer just a regulatory requirement—it is a critical component of laboratory safety and o...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic chemistry workflows become increasingly complex, the precise management of chemical waste is no longer just a regulatory requirement—it is a critical component of laboratory safety and operational efficiency.

4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol (CAS 75373-70-5) is a specialized alkyne alcohol derivative frequently utilized as an intermediate in organic synthesis. Because its molecular structure contains a covalently bound chlorine atom on a phenyl ring, it falls under strict environmental regulations governing halogenated organic waste .

This guide provides researchers and laboratory managers with the mechanistic reasoning, operational protocols, and EPA-aligned disposal strategies required to handle this compound safely.

The Mechanistic Causality of Halogenated Waste Disposal

To understand the strict disposal protocols for 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol, one must look at its combustion chemistry.

When standard, non-halogenated solvents (like ethanol or acetone) are incinerated, they undergo clean combustion to yield carbon dioxide and water. Because of their high energy content, these non-halogenated wastes are frequently repurposed as alternative fuels for cement kilns, which operate between 980°C and 2,200°C [1].

However, the thermal cleavage of the carbon-chlorine bond in 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol generates hydrogen chloride (HCl) gas , a highly corrosive and toxic byproduct. Standard cement kilns lack the infrastructure to handle corrosive halogens. Consequently, the EPA mandates that halogenated waste be routed to specialized incinerators capable of sustaining temperatures >1200°C for at least 2 seconds, equipped with caustic scrubbers to neutralize hydrohalic acids before they can reach the atmosphere [1][2].

The Cost of Cross-Contamination

If a researcher inadvertently disposes of 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol into a standard "Non-Halogenated" waste carboy, the entire container is chemically compromised. Regulatory standards dictate that any mixture containing halogenated compounds must be treated entirely as halogenated waste [3]. This exponentially increases institutional hazardous waste management costs and destroys the fuel-blending potential of the non-halogenated solvents.

Segregation_Pathway A Waste Generation: 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol (CAS 75373-70-5) B Does the molecule contain F, Cl, Br, or I? A->B C Halogenated Waste Stream (Requires Specialized Handling) B->C Yes (Contains Chlorine) D Non-Halogenated Waste Stream (Fuel Blending Eligible) B->D No E High-Temp Incineration (>1200°C) with Caustic HCl Scrubbing C->E EPA/RCRA Transport

Decision pathway for the segregation and disposal of halogenated organic compounds.

Quantitative Waste Stream Comparison

To ensure operational clarity, the following table summarizes the critical differences between halogenated waste (such as CAS 75373-70-5) and standard non-halogenated laboratory waste.

ParameterHalogenated Waste (e.g., CAS 75373-70-5)Non-Halogenated Waste
Defining Elements Contains F, Cl, Br, or IC, H, O, N only (e.g., Acetone, Ethanol)
Combustion Byproducts CO₂, H₂O, and Corrosive Hydrohalic Acids (HCl)CO₂ and H₂O
Primary Disposal Route Specialized High-Temperature IncinerationFuel Blending (Cement Kilns)
EPA Infrastructure Req. >1200°C for <2s + Caustic Gas ScrubbersStandard thermal combustion
Cost & Logistical Impact High (Requires specialized treatment facilities)Lower (Can be repurposed for energy recovery)

Experimental Protocol: Benchtop Handling & Segregation

The following self-validating protocol ensures environmental compliance and laboratory safety when handling and disposing of 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol.

Step 1: Source Identification & PPE Verify the chemical identity of the waste stream. Don standard personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. All transfers must occur within a certified fume hood to prevent the inhalation of volatile organics or particulate dust [4].

Step 2: Container Selection & Validation Select a chemically compatible, high-density polyethylene (HDPE) or glass waste carboy explicitly designated for "Halogenated Organic Waste" [5]. Validation Check: Inspect the container for pre-existing labels. Never use containers designated for aqueous, heavy metal, or non-halogenated waste streams.

Step 3: Safe Transfer & Headspace Management Using a dedicated funnel, transfer the waste solution into the container. Critical Rule: Never fill the container beyond 90% capacity. The remaining 10% headspace is legally and physically required to accommodate vapor expansion and prevent pressure-induced rupture [5].

Step 4: Secure & Label Immediately cap the container tightly. Apply a compliant Hazardous Waste tag. The tag must explicitly list "4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol" and its approximate concentration. Do not use chemical structures or generic abbreviations (e.g., "Chlorinated Alkyne") on official waste manifests [6].

Step 5: Secondary Containment & Storage Place the sealed waste container inside a secondary containment bin (e.g., a chemically resistant plastic tray) within a ventilated safety cabinet. Ensure it is physically segregated from strong oxidizers, bases, and reactive metals to prevent exothermic reactions [6].

Operational_Workflow S1 1. Benchtop Segregation S2 2. Container Validation S1->S2 S3 3. Headspace Management S2->S3 S4 4. RCRA Manifesting S3->S4 S5 5. Institutional Disposal S4->S5

Step-by-step laboratory workflow for the safe handling and storage of halogenated waste.

References

  • American Chemical Society (ACS). Most solvent waste from US academic labs ends up in the air.
  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal.
  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • University of Tennessee. Laboratory Hazardous Waste Management Guide.
  • Science Ready. Safe Handling & Disposal of Organic Substances.

Sources

Handling

Personal protective equipment for handling 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol

Hazard Assessment: A Synthesis of Structural Analog Data The primary hazards associated with 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol can be inferred from chemicals like 2-Methyl-3-butyn-2-ol and various chlorinated arom...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: A Synthesis of Structural Analog Data

The primary hazards associated with 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol can be inferred from chemicals like 2-Methyl-3-butyn-2-ol and various chlorinated aromatic compounds. The butynol functional group suggests flammability and potential for causing serious eye damage, while the chlorophenyl group indicates risks of skin irritation and toxicity if ingested or inhaled.[1][2][3][4]

A summary of the anticipated hazards is presented below:

Hazard ClassAnticipated RiskRationale and Supporting Evidence
Flammability Flammable liquid and vapor. Vapors may form explosive mixtures with air.[1][3][5]The parent compound, 2-Methyl-3-butyn-2-ol, is a flammable liquid.[1][3][5] All work should be conducted away from ignition sources.
Acute Oral Toxicity Harmful if swallowed.[1][2]Analogous compounds are classified as harmful if ingested.[1][2]
Eye Damage/Irritation Causes serious eye damage.[1][2]The butynol group is associated with a risk of serious eye damage.[1][2]
Skin Irritation Causes skin irritation. May be harmful if absorbed through the skin.[2][4]Chlorinated aromatic compounds and butynols can cause skin irritation upon contact.[2][4]
Respiratory Irritation May cause respiratory tract irritation.[2][4]Inhalation of vapors or mists should be avoided.[2][4]

Core Directive: Your Personal Protective Equipment Protocol

Given the anticipated hazards, a multi-layered approach to PPE is essential. This protocol is designed to protect against the primary routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Eye and Face Protection: The First Line of Defense

Requirement: Chemical splash goggles conforming to ANSI Z87.1 or European Standard EN166 are mandatory whenever handling the liquid.[3]

Expert Rationale: The risk of serious eye damage from even a small splash is significant.[1][2] Standard safety glasses do not provide a complete seal and are insufficient. When there is a heightened risk of splashing (e.g., during transfers or when heating), a face shield should be worn in addition to chemical splash goggles.

Skin and Body Protection: An Impermeable Barrier

Requirement:

  • Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. Contaminated gloves should be removed and disposed of immediately, followed by hand washing.

  • Lab Coat: A flame-resistant lab coat is essential due to the flammability risk. Ensure the coat is fully buttoned, and the sleeves cover the wrists.

Expert Rationale: The compound's potential for skin irritation and dermal absorption necessitates the use of chemically resistant gloves.[2][4] A flame-resistant lab coat provides a critical barrier against both chemical splashes and potential flash fires.

Respiratory Protection: Ensuring Clean Air

Requirement: All handling of 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol must be conducted within a certified chemical fume hood to control vapor inhalation.[3][4]

Expert Rationale: The potential for respiratory tract irritation and the unknown inhalation toxicity of this specific compound make engineering controls, such as a fume hood, the primary method of protection.[3][4] If engineering controls are not feasible or during a large-scale spill, a NIOSH-approved respirator with an organic vapor cartridge may be required.

Operational and Disposal Plans

A systematic approach to PPE usage is critical for ensuring safety from the start of an experiment to the final disposal of waste.

Experimental Workflow PPE Protocol

The following diagram outlines the logical flow for PPE selection and use during a typical laboratory procedure involving 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol.

PPE_Workflow PPE Workflow for Handling 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Active Handling in Fume Hood cluster_doffing Doffing Sequence (Post-Experiment) A Verify Fume Hood Functionality B Inspect All PPE (Gloves, Goggles, Coat) A->B C Don Flame-Resistant Lab Coat B->C Proceed if PPE is intact D Don Chemical Splash Goggles C->D E Don Nitrile/Neoprene Gloves (over cuffs) D->E F Perform Chemical Transfer/Reaction E->F Begin experiment G Remove Gloves (avoid skin contact) F->G Upon completion or leaving the lab H Remove Lab Coat G->H I Remove Goggles H->I J Wash Hands Thoroughly I->J

Caption: A step-by-step workflow for the preparation, donning, use, and doffing of PPE.

Spill and Emergency Plan

In the event of a spill, the level of PPE must be escalated.

  • Minor Spill (inside fume hood): The standard PPE is sufficient. Absorb the spill with an inert material (e.g., vermiculite or sand), and place it in a sealed container for disposal.[5]

  • Major Spill (outside fume hood): Evacuate the area immediately. For re-entry and cleanup, a higher level of respiratory protection, such as a self-contained breathing apparatus (SCBA), and a fully encapsulating chemical-resistant suit may be necessary.[2]

Disposal Plan

All waste contaminated with 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol, including used gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • PPE for Disposal: Wear your full standard PPE (flame-resistant lab coat, chemical splash goggles, and nitrile/neoprene gloves) when handling waste containers.

  • Procedure: Collect all contaminated materials in a clearly labeled, sealed container.[5] Follow your institution's specific guidelines for hazardous chemical waste disposal. Do not mix this waste with other materials.

By adhering to these protocols, you can confidently and safely handle 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol, ensuring the integrity of your research and the protection of your team.

References

  • Material Safety Data Sheet for ELEMENT* 4 Herbicide. Dow AgroSciences LLC. [Link]

Sources

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